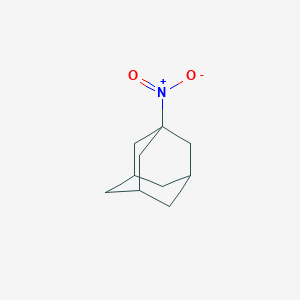

1-硝基金刚烷

概述

描述

1-Nitroadamantane is an organic compound with the molecular formula C10H15NO2 . It is also known by other synonyms such as NSC235788 and 1-Nitrotricyclo [3.3.1.13,7]decane .

Molecular Structure Analysis

The molecular structure of 1-Nitroadamantane consists of a C10H15NO2 molecular formula . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .

Chemical Reactions Analysis

1-Nitroadamantane was produced by irradiating a solution of adamantane and NO2 in CCl4 with the visible lines (457.9–514.5 nm) of an argon-ion laser . At these wavelengths, NO2 does not photodissociate to form O atoms, and thus the nitration reaction must be initiated by another species, probably vibronically excited NO2 (NO*†2) .

Physical And Chemical Properties Analysis

1-Nitroadamantane has a density of 1.19g/cm3 . It has a boiling point of 277.1°C at 760 mmHg . The refractive index is 1.546 . The flash point is 121.8°C . The vapour pressure is 0.0±0.6 mmHg at 25°C .

科学研究应用

Pharmaceutical Reference Standards

1-Nitroadamantane is used as a Pharmaceutical Reference Standard . It is supplied with detailed characterization data compliant with regulatory guidelines . This means it can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Amantadine .

Antiviral Research

1-Nitroadamantane is used in antiviral research . It is listed under the category of other antivirals and antiretrovirals . This suggests that it might have potential applications in the development of new antiviral drugs.

Infectious Disease Research

1-Nitroadamantane is also used in infectious disease research . This implies that it could be used in the study of various infectious diseases and in the development of potential treatments.

Laser-Induced Reactions

1-Nitroadamantane was produced by irradiating a solution of adamantane and NO2 in CCl4 with the visible lines (457.9–514.5 nm) of an argon-ion laser . This suggests that it has applications in laser-induced reactions and could be used in various scientific experiments involving lasers.

安全和危害

1-Nitroadamantane is a flammable solid and may burn when heated or in contact with an open flame . Its dust may also produce explosive and spontaneous combustion . Therefore, appropriate fire and explosion precautions should be taken when handling or storing 1-Nitroadamantane . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

作用机制

Target of Action

1-Nitroadamantane is a versatile compound with several targets. Studies have reported that it can inhibit the activity of certain enzymes, including monoamine oxidase and xanthine oxidase . These enzymes play crucial roles in various biological processes, such as neurotransmitter metabolism and purine catabolism, respectively.

Mode of Action

1-Nitroadamantane interacts with its targets by serving as an inhibitor. It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the biochemical processes mediated by these enzymes.

Biochemical Pathways

The inhibition of monoamine oxidase and xanthine oxidase by 1-Nitroadamantane affects several biochemical pathways. For instance, the inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin. On the other hand, the inhibition of xanthine oxidase can reduce the production of uric acid, a byproduct of purine metabolism .

Result of Action

The molecular and cellular effects of 1-Nitroadamantane’s action are primarily due to its inhibitory effects on its target enzymes. By inhibiting monoamine oxidase, it can potentially increase the levels of monoamine neurotransmitters in the brain, which may have implications for neurological conditions such as depression . Similarly, by inhibiting xanthine oxidase, it may help reduce uric acid levels, which could be beneficial in conditions like gout .

属性

IUPAC Name |

1-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONLSNLUVRQMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226650 | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitroadamantane | |

CAS RN |

7575-82-8 | |

| Record name | 1-Nitroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

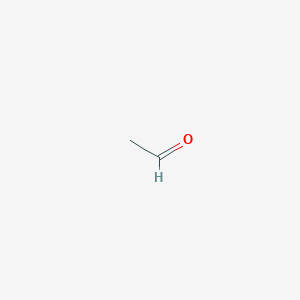

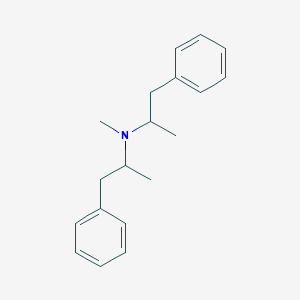

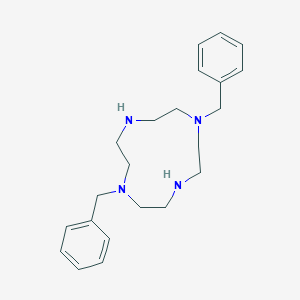

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 1-nitroadamantane?

A: Several methods exist for synthesizing 1-nitroadamantane. One approach utilizes nitronium tetrafluoroborate in a purified, nitrile-free environment with either nitromethane or nitroethane. This reaction yields 1-nitroadamantane in good yields (66% and 74% respectively) []. A more recent and potentially greener method, termed "Kyodai Nitration," directly nitrates adamantane using NO2-O3, achieving impressive yields exceeding 90% [].

Q2: How does the structure of 1-nitroadamantane influence its fragmentation pattern in mass spectrometry?

A: Tandem high-resolution mass spectrometry studies reveal a distinct fragmentation pattern for 1-nitroadamantane and its polynitro derivatives. The initial step consistently involves the sequential loss of NO2 groups. Subsequently, the remaining hydrocarbon cage undergoes fragmentation []. This characteristic pattern can be valuable for identifying and analyzing these compounds.

Q3: Are there alternative nitration agents beyond those conventionally used for 1-nitroadamantane synthesis?

A: Yes, research indicates that N2O5 can act as an effective nitrating agent when reacted with adamantane under photochemical conditions. This reaction primarily yields 1-adamantyl nitrate and 1-nitroadamantane, alongside smaller amounts of adamantanone and 2-nitroadamantane. Mechanistically, the reaction involves the triplet state of N2O5 and exhibits a chain reaction character, with NO3 radicals playing a crucial role in the propagation [].

Q4: What is the current understanding of the potential for synthesizing highly nitrated adamantane derivatives?

A: Research into polynitroadamantanes is an active area of interest due to their potential energetic properties. Various synthetic strategies have yielded compounds like 1,3-dinitroadamantane, 1,3,5,7-tetranitroadamantane, and even hexanitroadamantane isomers. Theoretical studies suggest that a fully nitrated 1,2,3,4,5,6,7,8,9,10-decanitroadamantane could exhibit exceptional detonation performance, making it a compelling target for further investigation [].

Q5: Can carbocation chemistry be utilized for the synthesis of 1-nitroadamantane?

A: Yes, research has demonstrated that reacting 1-adamantyl hexafluoroantimonate, a stable carbocation salt, with silver nitrite can lead to the formation of 1-nitroadamantane []. This approach highlights the versatility of adamantyl cations as valuable intermediates in organic synthesis.

Q6: What happens to 1-nitroadamantane at elevated temperatures?

A: While the specific details require further investigation, studies indicate that 1-nitroadamantane undergoes pyrolysis at high temperatures []. Understanding the thermal decomposition pathways of this compound is crucial for assessing its stability and potential applications where thermal stress might be a factor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)